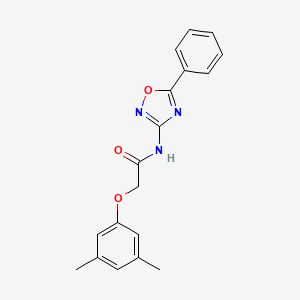![molecular formula C24H30ClN3O4S B11333037 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with different substituents, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The piperidine ring is functionalized with a 2-chlorobenzylsulfonyl group, while the piperazine ring is functionalized with a 2-methoxyphenyl group. These intermediates are then coupled using a methanone linker under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives that share structural features with {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone . Examples include:
- {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-ethylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
属性
分子式 |
C24H30ClN3O4S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-9-5-4-8-22(23)26-14-16-27(17-15-26)24(29)19-10-12-28(13-11-19)33(30,31)18-20-6-2-3-7-21(20)25/h2-9,19H,10-18H2,1H3 |
InChI 键 |
LVJQFTTUBKIFGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11332963.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11332990.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)
![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11333008.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11333026.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333033.png)
